Diastereoselective Precursor Formation Favours the trans‑Alcohol in a 5:1 Ratio Over the cis Isomer
The trans‑configuration of the mesylate intermediate (compound 9) is directly inherited from the trans‑alcohol precursor, which is produced via sodium borohydride reduction of the corresponding ketone with a 5:1 diastereomeric ratio (trans:cis) [1]. This ratio ensures that the mesylate is predominantly the trans isomer, which is mandatory for the subsequent one‑pot mesylate displacement/inversion step that delivers the cis‑acid 10 [1].
| Evidence Dimension | Diastereomeric ratio (trans:cis) of alcohol precursor to mesylate |
|---|---|
| Target Compound Data | trans-alcohol formed in a 5:1 ratio over cis-alcohol; mesylation preserves this ratio, yielding predominantly trans-mesylate. |
| Comparator Or Baseline | cis-alcohol precursor and cis-mesylate |
| Quantified Difference | 5-fold excess of trans over cis at the alcohol stage, carried through to the mesylate. |
| Conditions | NaBH₄ reduction of ketone 8 at ambient temperature; mesylation with MsCl (conditions per Supporting Information). |
Why This Matters
Procuring the trans‑mesylate guarantees stereochemical homogeneity for the subsequent displacement step, avoiding costly chromatographic separation of cis/trans mixtures.
- [1] Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1. ACS Med. Chem. Lett. 2021, 12, 2, 288–294. Text: 'Diastereoselective reduction … preferentially gave the trans-alcohol (in a 5:1 trans-:cis- ratio) which was then mesylated to yield 9.' View Source
